BenchChemオンラインストアへようこそ!

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Sourcing N-(4-Amino-2-methoxyphenyl)cyclobutanecarboxamide for kinase SAR? This cyclobutane-based scaffold provides unique conformational rigidity absent in cyclopropane/cyclopentane analogs, ensuring target engagement is scaffold-specific. With a rigorously characterized weak Nek2 IC50 (10.5 µM) and negligible TAAR5 activity (EC50 >10 µM), it is the definitive negative control for calibrating high-throughput screens and validating assay sensitivity. Available at ≥98% purity from multiple vendors—order now to secure consistent material for hit triage, selectivity profiling, or full analog synthesis programs.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 312303-77-8
Cat. No. B1320433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
CAS312303-77-8
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)NC(=O)C2CCC2
InChIInChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15)
InChIKeyNCZAZMNYJBDQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methoxyphenyl)cyclobutanecarboxamide (CAS 312303-77-8) Procurement Baseline and Structural Context


N-(4-Amino-2-methoxyphenyl)cyclobutanecarboxamide (CAS 312303-77-8) is an organic compound characterized by a cyclobutanecarboxamide moiety linked to a 4-amino-2-methoxyphenyl group [1]. This structure, incorporating both amino and methoxy functional groups on a conformationally rigid cyclobutane ring, positions it as a specialized intermediate in pharmaceutical and agrochemical synthesis [1]. The compound is a white crystalline solid, soluble in organic solvents, with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol . Commercially, it is available from several vendors with reported purity specifications typically at 95% or 98% .

The Procurement Risk of N-(4-Amino-2-methoxyphenyl)cyclobutanecarboxamide (CAS 312303-77-8) Analog Substitution


Direct substitution of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide with close structural analogs—such as its cyclopropane (CAS 926231-61-0) or cyclopentane (CAS 926268-18-0) counterparts—introduces significant uncertainty in both physical properties and biological activity profiles [1]. Predicted physicochemical parameters like boiling point, density, and pKa differ measurably across the cycloalkyl series . More critically, the specific cyclobutane ring confers a unique conformational rigidity that is not replicated by smaller (cyclopropane) or larger (cyclopentane) rings, which can drastically alter binding interactions with biological targets [1]. As demonstrated in the quantitative evidence below, the compound's weak and selective engagement with targets like Nek2 and TAAR5 [2][3] is not a class-level property and cannot be assumed for analogs; substituting without empirical validation risks project failure in structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for N-(4-Amino-2-methoxyphenyl)cyclobutanecarboxamide (CAS 312303-77-8) vs. Analogs


Predicted Physicochemical Profile: Cyclobutane vs. Cyclopropane and Cyclopentane Analogs

The predicted physicochemical properties of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide (target) differ from its cycloalkyl analogs in a manner consistent with ring size. Compared to the cyclopropane analog (CAS 926231-61-0), the target compound has a higher boiling point (341.7°C vs. 325.4°C) and lower density (1.252 vs. 1.304 g/cm³), with a slightly higher pKa (14.16 vs. 13.88) . Compared to the cyclopentane analog (CAS 926268-18-0), the target has a lower boiling point (341.7°C vs. 357.8°C) and higher density (1.252 vs. 1.210 g/cm³), with identical predicted pKa . These differences, while predicted, highlight the non-linear relationship between ring size and molecular properties, which can impact formulation, solubility, and chromatographic behavior.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Weak and Selective Inhibition of Serine/Threonine-Protein Kinase Nek2

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide exhibits weak inhibitory activity against human Nek2 kinase, with an IC50 of 10.5 µM [1]. This places it in a distinct activity class compared to potent, tool-grade Nek2 inhibitors. For example, the selective inhibitor JH295 has an IC50 of 770 nM (0.77 µM) , while other published Nek2 inhibitors show IC50 values in the low nanomolar range (e.g., 1 nM for compound 42g [2], 73 nM for (Rac)-CCT 250863 [3]). The target compound's activity is more comparable to the lower-activity compound V8-14 (IC50 = 12.3 µM) [4]. This weak activity profile makes the compound unsuitable as a potent chemical probe for Nek2, but it can serve as a valuable low-activity reference compound or a starting scaffold for optimization in medicinal chemistry campaigns where weak, tractable hits are desired.

Kinase Inhibition Cancer Research Chemical Biology

Negligible Agonist Activity at Mouse Trace Amine-Associated Receptor 5 (TAAR5)

In a cell-based assay, N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide demonstrated extremely weak agonist activity at mouse TAAR5, with an EC50 value greater than 10 µM (>1.00E+4 nM) [1]. This activity is over 66-fold weaker than the known TAAR5 agonist alpha-NETA, which has an EC50 of 150 nM [2]. Furthermore, the compound's potency is on par with the low-affinity endogenous agonists trimethylamine (EC50 = 116 µM) and dimethylethylamine (EC50 = 169 µM) at human TAAR5 [3], and it is at least 400-fold weaker than the inverse agonist 3-T1AM (EC50 = 4.4 µM) [4]. This profile indicates that the compound is essentially inactive at TAAR5 and cannot be used as a pharmacological tool to study this receptor. Its value may instead be as a negative control or a structurally distinct, inactive analog in studies involving related chemotypes.

GPCR Pharmacology Neuropharmacology Trace Amine Receptors

Commercial Purity and Availability as a Procurement Differentiator

The target compound is commercially available from multiple suppliers with specified purities of 95% or 98% . This is comparable to the availability and purity grade of its cyclopropane analog (e.g., 95% or 98% purity from similar vendors [1]) and its cyclopentane analog (e.g., 95% purity ). Therefore, purity alone does not differentiate the compound. However, the specific cyclobutane ring structure may influence its long-term storage stability and handling requirements. One vendor recommends storing the compound long-term in a cool, dry place , while the cyclopropane analog may have a recommendation for 2-8°C [1]. Such subtle differences in storage conditions, while not definitively proven across all vendors, can impact laboratory workflow and should be considered during procurement planning, especially when ordering bulk quantities.

Chemical Procurement Quality Control Sourcing

Validated Application Scenarios for N-(4-Amino-2-methoxyphenyl)cyclobutanecarboxamide (CAS 312303-77-8) Based on Quantitative Evidence


Low-Activity Reference Compound in Nek2 Kinase Inhibitor Screening Cascades

Based on its weak and well-defined IC50 of 10.5 µM against Nek2 kinase [1], this compound is ideally suited as a low-activity reference or 'negative control' in high-throughput and secondary screening assays for novel Nek2 inhibitors. Its activity is approximately 13-fold lower than a moderately potent inhibitor like JH295 (IC50 0.77 µM) and over 10,000-fold lower than highly potent leads (e.g., compound 42g, IC50 1 nM) [2]. Including this compound in a screening deck allows researchers to calibrate assay sensitivity and establish a robust baseline for differentiating true hits from weak, non-specific binders, thereby improving the quality of hit triage and reducing false positives.

Inactive Structural Analog for TAAR5 Pharmacology Studies

The compound's negligible agonist activity at mouse TAAR5 (EC50 >10 µM) [3] qualifies it as a chemically distinct, inactive analog. In experimental setups studying the pharmacology of TAAR5 agonists like alpha-NETA (EC50 150 nM) [4] or endogenous ligands like trimethylamine [5], this compound can serve as a control for non-specific effects or as a tool to confirm that observed biological responses are indeed mediated by the TAAR5 receptor. Its use helps to validate the specificity of more potent TAAR5 modulators and strengthens the overall conclusions of a study.

Medicinal Chemistry Starting Scaffold for Kinase Inhibitor Optimization

The compound's demonstrated, albeit weak, engagement with the Nek2 kinase active site (IC50 = 10.5 µM) [1], combined with its distinct cyclobutane ring that contributes to conformational rigidity [6], positions it as a viable starting scaffold for a structure-activity relationship (SAR) campaign. The goal of such a campaign would be to improve potency while maintaining or enhancing selectivity. The availability of the compound in high purity (95-98%) from multiple vendors facilitates the purchase of sufficient material for a full analog synthesis program, allowing medicinal chemists to systematically explore modifications to the 4-amino-2-methoxyphenyl headgroup or the cyclobutane ring to generate novel, patentable Nek2 inhibitor leads.

Building Block for Synthesis of Complex Molecules

As a specialized organic intermediate featuring a cyclobutanecarboxamide moiety linked to a substituted aniline ring, this compound is a valuable building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research [6]. Its well-defined reactivity profile allows for selective modifications, enabling its use in the development of bioactive molecules [6]. The compound's predicted physicochemical properties, such as a boiling point of 341.7±22.0 °C and a density of 1.252±0.06 g/cm³ , provide practical information for planning synthetic steps, purification methods (e.g., distillation, column chromatography), and formulation. This application leverages the compound's unique structure and commercial availability, independent of its specific biological activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.